The hydroxyl and ethoxymethyl groups on 5-EM-8-HQ could potentially allow it to bind to specific biological targets. This property could be useful in the design of ligands for enzymes, receptors, or other molecules of interest in biological research Nature Chemical Biology: .
5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 239.70 g/mol. It is characterized by the presence of an ethoxymethyl group attached to the quinoline structure, specifically at the 5-position, and a hydroxyl group at the 8-position. This compound is typically encountered as a solid and is soluble in various organic solvents. Its unique structure allows it to exhibit diverse chemical and biological properties, making it a subject of interest in various fields of research.
Research indicates that 5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride possesses notable biological activities:
Several methods have been developed for synthesizing 5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride:
The applications of 5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride span various fields:
Studies on interaction mechanisms reveal that 5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride can interact with various biological targets:
5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Lacks ethoxymethyl group; primarily used as a chelator. |
| 5-Chloromethyl-8-hydroxyquinoline | Chloromethyl group at position 5 | More reactive due to chlorine; used mainly for synthesis. |
| 5-(Methoxymethyl)-8-hydroxyquinoline | Methoxymethyl group at position 5 | Similar structure but different alkoxy group; varies in solubility and reactivity. |
| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Different positioning of hydroxyl affects chelation properties. |
The presence of the ethoxymethyl group in 5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride enhances its solubility and potential biological interactions compared to other derivatives, making it a unique candidate for further research and application development.
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride exhibits characteristic infrared absorption patterns that reflect its complex molecular structure containing both quinoline and ethoxymethyl functional groups. The FTIR spectrum provides definitive fingerprints for structural identification and verification.
The hydroxyl group presents the most distinctive spectral feature, manifesting as a broad absorption band spanning 3800-2700 cm⁻¹ [1]. This extensive range reflects the propensity of the phenolic hydroxyl to participate in intermolecular hydrogen bonding networks, creating a characteristic broadened absorption envelope. The band width and position are influenced by the degree of association between molecules and the strength of hydrogen bonding interactions.
Aromatic carbon-hydrogen stretching vibrations appear as sharp absorptions around 3026 cm⁻¹ [1], characteristic of the quinoline ring system. These bands are typically well-resolved and serve as reliable indicators of aromatic character. The quinoline framework contributes multiple carbon-carbon stretching modes in the 1560-1568 cm⁻¹ region [2], corresponding to the conjugated aromatic system. These vibrations reflect the electronic delocalization within the bicyclic quinoline structure.
The ethoxymethyl substituent generates several diagnostic absorptions. Aliphatic CH₂ stretching vibrations occur at 2850-2940 cm⁻¹ [1], representing the methylene groups in both the ethoxymethyl bridge and the ethoxy chain. The corresponding CH₂ deformation modes appear around 1450 cm⁻¹ [1], providing secondary confirmation of the aliphatic character. The C-O-C stretching vibrations of the ether linkage manifest in the 1160-1200 cm⁻¹ range, characteristic of the ethoxy functionality.
The quinoline nitrogen influences several spectral regions. Carbon-nitrogen stretching modes occur at 1275-1298 cm⁻¹ [1], reflecting the aromatic nitrogen environment. The quinoline ring framework contributes additional vibrations at 1476-1500 cm⁻¹ [1], representing the characteristic pattern of the heteroaromatic system.
Out-of-plane aromatic deformation modes appear at 835-855 cm⁻¹ [3], typical of substituted quinoline derivatives. These lower frequency vibrations provide information about the substitution pattern and ring deformation characteristics.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| OH (phenolic) | 3800-2700 | Broad, strong | Intermolecular H-bonded OH |
| Aromatic C-H | ~3026 | Medium | Quinoline C-H stretch |
| Aliphatic CH₂ | 2850-2940 | Medium-strong | Ethoxymethyl CH₂ |
| C=C aromatic | 1560-1568 | Medium-strong | Quinoline ring |
| CH₂ deformation | ~1450 | Medium | Aliphatic bending |
| C-N stretch | 1275-1298 | Medium | Quinoline nitrogen |
| C-O-C stretch | 1160-1200 | Medium | Ether linkage |
| Ring framework | 1476-1500 | Medium | Quinoline vibrations |
The ¹H NMR spectrum of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride provides detailed structural information through characteristic chemical shift patterns and coupling relationships [1].
The quinoline aromatic protons appear as a complex multiplet spanning 7.037-9.066 ppm (4H) [1]. This broad chemical shift range reflects the diverse electronic environments within the quinoline ring system. The most downfield signals correspond to protons adjacent to the electron-deficient quinoline nitrogen, while those in more electron-rich positions resonate at relatively higher field. The integration confirms the presence of four aromatic protons, consistent with the substitution pattern.
The phenolic hydroxyl proton resonates as a singlet at 4.906 ppm (1H) [1]. This position is characteristic of phenolic hydroxyls, which are deshielded relative to aliphatic alcohols due to aromatic conjugation. The singlet multiplicity indicates rapid exchange with trace moisture or lack of coupling to nearby protons.
The aromatic-CH₂-O bridge protons appear as a singlet at 4.834 ppm (2H) [1]. These methylene protons are significantly deshielded due to attachment to the electron-deficient quinoline ring and proximity to the ether oxygen. The singlet multiplicity suggests either rapid rotation or equivalent magnetic environments for both protons.
The ethoxy OCH₂ protons manifest as a multiplet at 3.552 ppm (2H) [1]. This chemical shift is typical for methylene protons adjacent to oxygen in an ether linkage. The multiplet pattern arises from coupling to the adjacent methyl group, typically appearing as a triplet or quartet depending on the coupling constant and spectral resolution.
The ethoxy CH₃ protons appear as a multiplet at 1.226 ppm (3H) [1]. This upfield position is characteristic of methyl groups in aliphatic ethers. The multiplicity reflects coupling to the adjacent methylene protons, commonly observed as a triplet pattern.
The ¹³C NMR spectrum provides complementary structural information through carbon chemical shift analysis [1].
The quinoline aromatic carbons span a range from 109.901 to 150.368 ppm [1], reflecting the diverse electronic environments within the bicyclic system. The most downfield signals at 146.802 and 150.368 ppm correspond to nitrogen-bearing carbons, which are deshielded due to the electron-withdrawing nature of the quinoline nitrogen. The hydroxyl-bearing carbon appears around 150 ppm, consistent with phenolic character.
The ethoxymethyl bridge carbon resonates at 77.021 ppm [1], characteristic of a methylene carbon bearing an ether oxygen and attached to an aromatic ring. This intermediate chemical shift reflects the combined influence of the electron-donating ether oxygen and the electron-withdrawing aromatic system.
The ethoxy functionality contributes two distinct signals: the OCH₂ carbon at 65.908 ppm and the CH₃ carbon at 15.235 ppm [1]. These values are typical for ethyl ether systems, with the methylene carbon deshielded by the adjacent oxygen and the methyl carbon appearing in the characteristic aliphatic region.
| Carbon Position | Chemical Shift (ppm) | Assignment | Environment |
|---|---|---|---|
| Quinoline C-2, C-4 | 146.802, 150.368 | N-adjacent carbons | Electron-deficient |
| Quinoline C-3, C-5, C-6 | 109.901, 120.299, 126.480 | Ring carbons | Aromatic |
| Phenolic C-8 | ~150 | OH-bearing | Electron-rich |
| Bridge CH₂ | 77.021 | Ar-CH₂-O | Deshielded |
| Ethoxy CH₂ | 65.908 | O-CH₂-CH₃ | Ether linkage |
| Ethoxy CH₃ | 15.235 | CH₂-CH₃ | Aliphatic |
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride exhibits characteristic electronic absorption patterns that vary significantly with solvent polarity and hydrogen bonding capability [4] [5].
The primary absorption maximum occurs in the 315-320 nm region across various solvents, corresponding to the π→π* transition of the quinoline chromophore [6]. This band represents the longest wavelength absorption and is responsible for the compound's characteristic color properties. The transition involves promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) within the conjugated quinoline system.
A secondary absorption band appears around 243-245 nm [6], attributed to higher energy π→π* transitions involving deeper molecular orbitals. This band typically exhibits higher extinction coefficients and reflects the extended conjugation of the quinoline framework.
The compound demonstrates significant solvatochromic behavior, with absorption maxima shifting in response to solvent polarity and hydrogen bonding interactions [4] [5].
In acetonitrile (polar aprotic), the absorption maximum occurs at 315-320 nm with high extinction coefficients (>10,000 M⁻¹cm⁻¹) [5]. The polar aprotic environment stabilizes the excited state through dipole-dipole interactions without disrupting the intramolecular hydrogen bonding network.
Ethanol (polar protic) produces absorption at 312-318 nm with moderate solvent dependence [5]. The protic nature of ethanol allows for intermolecular hydrogen bonding with the phenolic hydroxyl, affecting the electronic structure and causing slight blue shifts relative to aprotic solvents.
Chloroform (less polar) results in blue-shifted absorption at 311-315 nm [4]. The reduced polarity and hydrogen bonding capability of chloroform destabilizes the excited state relative to polar solvents, leading to higher energy transitions.
Dimethyl sulfoxide enhances absorption intensity while maintaining the characteristic wavelength around 310-325 nm [5]. The strong solvating power of DMSO effectively stabilizes both ground and excited states.
The compound exhibits concentration-dependent spectral changes that reflect aggregation behavior in solution [4]. At higher concentrations, red-shifted absorption and broadened bands indicate the formation of dimeric or higher-order aggregates through intermolecular hydrogen bonding and π-π stacking interactions.
The absorption coefficients vary significantly with solvent system, ranging from moderate values in less polar solvents to high values (>10,000 M⁻¹cm⁻¹) in strongly solvating media [5]. This variation reflects changes in the electronic structure and oscillator strength of the transitions.
| Solvent | λmax (nm) | Extinction Coefficient | Solvatochromic Effect |
|---|---|---|---|
| Acetonitrile | 315-320 | >10,000 M⁻¹cm⁻¹ | Blue shift (polar aprotic) |
| Ethanol | 312-318 | >10,000 M⁻¹cm⁻¹ | Moderate dependence |
| Chloroform | 311-315 | Moderate | Blue shift (less polar) |
| Methanol | 305-320 | High | Protic behavior |
| DMSO | 310-325 | High | Enhanced absorption |
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride displays moderate fluorescence properties that are highly dependent on environmental conditions and molecular interactions [7] [8].
The fluorescence emission occurs in the 400-520 nm range, with the exact wavelength strongly influenced by solvent polarity and coordination environment [8]. The large Stokes shift of 100-200 nm is characteristic of quinoline derivatives and reflects significant structural reorganization in the excited state.
The excitation wavelength covers a broad range from 250-370 nm, providing flexibility in fluorescence detection and applications [8]. This broad excitation profile reflects the multiple electronic transitions available within the quinoline chromophore.
The fluorescence quantum yield of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride falls in the moderate range (φf = 0.02-0.17) [8], significantly lower than that of its metal complexes but still measurable for analytical applications.
The relatively low quantum yield compared to metal complexes reflects the availability of non-radiative decay pathways in the free ligand. These include excited-state intramolecular proton transfer (ESIPT) between the hydroxyl and quinoline nitrogen [7], which creates ultrafast decay channels that compete with fluorescence emission.
Polar aprotic solvents such as dimethyl formamide and acetonitrile typically enhance fluorescence intensity compared to protic solvents [9]. The aprotic environment minimizes intermolecular hydrogen bonding that can quench fluorescence while maintaining the stabilization of the excited state.
Protic solvents like water and alcohols often reduce fluorescence intensity due to enhanced hydrogen bonding networks that facilitate non-radiative decay processes [7]. The ultraweak fluorescence observed in aqueous solutions reflects the efficient quenching mechanisms available in strongly hydrogen-bonding environments.
The fluorescence lifetime is characteristically short (picosecond to nanosecond range) due to the availability of ultrafast decay processes [7]. The excited-state intramolecular proton transfer occurs within femtoseconds to picoseconds, creating short-lived excited states that limit the fluorescence lifetime.
The lifetime measurements reveal multi-exponential decay behavior, indicating the presence of multiple excited-state species or conformations. This complexity reflects the dynamic nature of the hydrogen bonding network and the availability of different decay pathways.
Metal coordination dramatically enhances fluorescence properties by blocking the ESIPT pathway [7]. When the phenolic hydroxyl coordinates to metal centers, the intramolecular proton transfer is inhibited, leading to significantly increased quantum yields and extended lifetimes.
Zinc complexes of quinoline derivatives typically show quantum yields of 0.36-0.98 [10], representing a substantial enhancement over the free ligand. This improvement reflects the elimination of the primary non-radiative decay pathway and the rigidification of the molecular structure upon coordination.
| Property | Value/Range | Influencing Factors |
|---|---|---|
| Emission wavelength | 400-520 nm | Solvent polarity, coordination |
| Excitation wavelength | 250-370 nm | Electronic transitions |
| Quantum yield | 0.02-0.17 | ESIPT quenching |
| Stokes shift | 100-200 nm | Structural reorganization |
| Fluorescence lifetime | ps-ns range | Ultrafast decay processes |
| Solvent dependence | Strong | Hydrogen bonding effects |